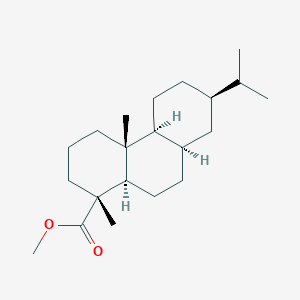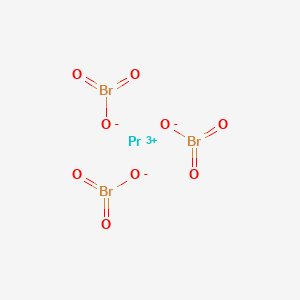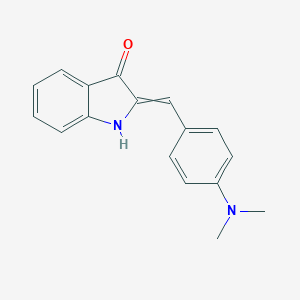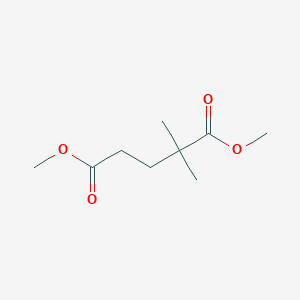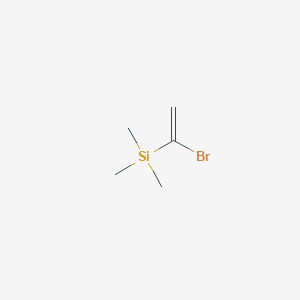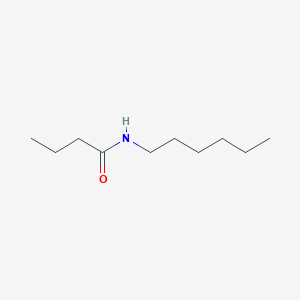
2,2/'-Diphenylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Diphenylazobenzene is a well-known organic compound that belongs to the class of azobenzene derivatives. It is widely used in scientific research due to its unique properties and versatility. This compound is synthesized through various methods and has numerous applications in different fields of science.
Aplicaciones Científicas De Investigación
2,2'-Diphenylazobenzene has numerous applications in scientific research, including photochemistry, photophysics, and material science. It is widely used as a photoswitchable molecule due to its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, 2,2'-Diphenylazobenzene is used in the development of new materials, such as liquid crystals and polymers, due to its unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2'-Diphenylazobenzene involves the trans-cis isomerization of the molecule upon exposure to light. This process is reversible, and the molecule can return to its original state upon exposure to a different wavelength of light. The isomerization of the molecule causes changes in its physical and chemical properties, which can be used to control biological processes and create new materials with unique properties.
Efectos Bioquímicos Y Fisiológicos
2,2'-Diphenylazobenzene has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can be used to control biological processes through the use of light. For example, it has been used to control the activity of enzymes and ion channels in cells by attaching it to specific proteins and exposing them to light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-Diphenylazobenzene is its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, it can be used to control biological processes and create new materials with unique properties. However, one limitation is that it requires exposure to specific wavelengths of light for isomerization to occur, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of 2,2'-Diphenylazobenzene in scientific research. One potential application is in the development of new materials with unique optical and electronic properties. Additionally, it can be used to control biological processes in living organisms, which could have implications for the development of new therapies for diseases. Further research is needed to fully understand the potential of this compound and its applications in different fields of science.
Conclusion:
In conclusion, 2,2'-Diphenylazobenzene is a valuable tool for scientific research due to its unique properties and versatility. It is synthesized through various methods and has numerous applications in different fields of science. Its mechanism of action involves reversible trans-cis isomerization upon exposure to light, which can be used to control biological processes and create new materials with unique properties. While it has some limitations, there are numerous future directions for the use of this compound in scientific research.
Métodos De Síntesis
2,2'-Diphenylazobenzene is synthesized through a diazotization reaction between aniline and nitrous acid, followed by coupling with benzene. This reaction produces an orange crystalline solid that is soluble in organic solvents. Alternative methods for synthesis include the reduction of 2,2'-dinitrodiphenylamine and the reaction of 2,2'-diaminodiphenylmethane with benzaldehyde.
Propiedades
Número CAS |
13710-27-5 |
|---|---|
Nombre del producto |
2,2/'-Diphenylazobenzene |
Fórmula molecular |
C24H18N2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
DHOKCZIVZPGGLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
Sinónimos |
2,2'-Diphenylazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



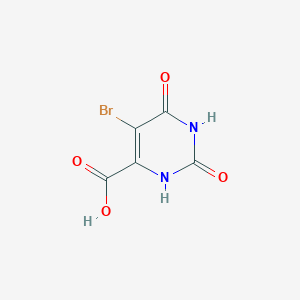
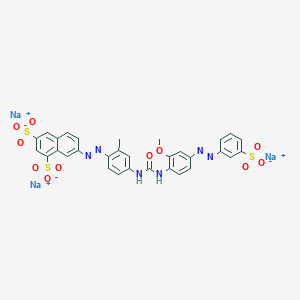
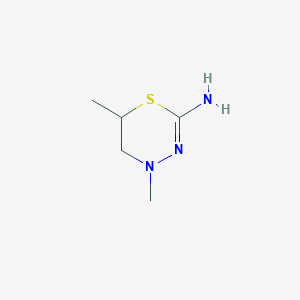
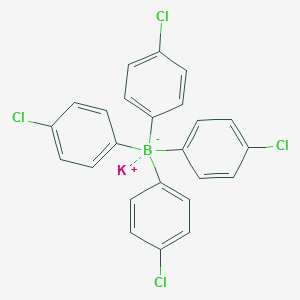
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)

